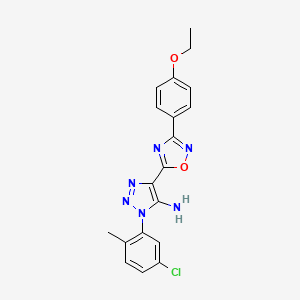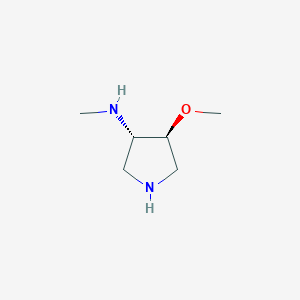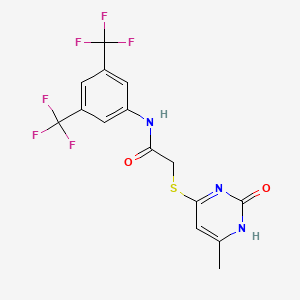![molecular formula C10H9FN2O2S2 B2436903 4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 866011-07-6](/img/structure/B2436903.png)
4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide, also referred to as 4-Fluoro-N-methyl-1,3-thiazole-2-sulfonamide, is a novel compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. It is a useful reagent for the synthesis of a variety of compounds, including heterocycles, pharmaceuticals, and other organic compounds. Additionally, it has been used for the development of novel drugs, and for the study of various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial properties. The compound may exhibit antibacterial, antifungal, or antiviral effects. Researchers often evaluate thiazole derivatives against various pathogens to assess their efficacy in combating infections . Further studies are needed to determine the specific antimicrobial spectrum of this compound.
Antitumor and Cytotoxic Potential
Thiazoles have shown promise as antitumor agents. Compounds derived from the thiazole scaffold may inhibit tumor growth and induce cytotoxic effects on cancer cells. Researchers have synthesized thiazole derivatives and evaluated their impact on different tumor cell lines . Investigating the cytotoxicity of your compound could reveal its potential in cancer therapy.
Neuroprotective Effects
Thiazoles, including the one , may have neuroprotective properties. These compounds could play a role in preserving neuronal health and preventing neurodegenerative diseases. Thiamine (Vitamin B1), which contains a thiazole ring, is essential for normal nervous system function and neurotransmitter synthesis . Exploring the neuroprotective mechanisms of your compound could yield valuable insights.
Analgesic and Anti-Inflammatory Actions
Thiazoles have been investigated as potential analgesics and anti-inflammatory agents. Their ability to modulate pain perception and reduce inflammation makes them interesting candidates for drug development. Researchers explore novel thiazole derivatives to enhance these effects .
Antioxidant Properties
Thiazoles may act as antioxidants, protecting cells from oxidative stress. Investigating the radical-scavenging abilities of your compound could reveal its potential in preventing oxidative damage and related diseases .
Drug Design and Development
Thiazoles serve as building blocks for designing new drugs. Researchers modify the thiazole scaffold to create compounds with specific pharmacological properties. Your compound could be a starting point for developing novel therapeutic agents, such as antivirals or anticonvulsants .
Mechanism of Action
Target of Action
The primary targets of the compound “4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide” are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
(NZ)-4-fluoro-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2S2/c1-13-6-7-16-10(13)12-17(14,15)9-4-2-8(11)3-5-9/h2-7H,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHYYZIQNLRAI-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CSC1=NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CS/C1=N\S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,7R)-N-(Cyanomethyl)-N,1-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2436822.png)






![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)

![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)


